molecular formula C9H9N3O B1426586 (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine CAS No. 1306738-41-9

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

Cat. No.: B1426586
CAS No.: 1306738-41-9
M. Wt: 175.19 g/mol
InChI Key: VRTGDVLIPISYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Biological Activity

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural flexibility of oxadiazoles allows for modifications that can enhance their pharmacological profiles.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Some compounds have been shown to induce apoptosis in cancer cells by increasing p53 expression and activating caspase-3 pathways. Specifically, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer) with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
17aMCF-70.65
17bMCF-72.41
16aSK-MEL-20.089

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Modified analogues of 1,2,4-oxadiazoles have shown effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. For example, one lead compound exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL against C. difficile, comparable to vancomycin .
PathogenMIC (µg/mL)
Clostridioides difficile6
Enterococcus faecium<10

Anti-inflammatory and Neuroprotective Effects

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have shown potential anti-inflammatory effects. Studies suggest they can inhibit key inflammatory pathways and may offer neuroprotective benefits by modulating oxidative stress responses .

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated that structural modifications significantly enhanced their anticancer potency. One derivative was noted for its ability to selectively target cancer cells while sparing normal cells, indicating a promising therapeutic window .

Case Study 2: Antimicrobial Development

Research focused on developing oxadiazole-based compounds specifically aimed at treating infections caused by resistant strains of bacteria. The study revealed that certain modifications could improve the selectivity and efficacy against specific pathogens without compromising safety profiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is in cancer research. The compound has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of its activity. This interaction is crucial as EGFR is often overexpressed in various cancers, making it a target for therapeutic intervention. Studies have demonstrated that this compound exhibits significant anticancer activity by disrupting the EGFR signaling pathway, which is vital for cell proliferation and survival.

Mechanism of Action

The mechanism involves binding to the EGFR and preventing its activation, thereby inhibiting downstream signaling pathways that promote tumor growth. The compound's efficacy has been tested in vitro and in vivo, showing promising results against several cancer cell lines.

Agricultural Biology

Pesticidal Properties

In agricultural research, this compound has been investigated for its potential as a pesticide. It has demonstrated nematocidal and antifungal properties. Specifically, studies have shown that derivatives of this compound exhibit moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani, which are significant pests affecting crop yields.

Bioassay Results

The bioassay results indicated that certain derivatives within this class have strong antibacterial effects on Xanthomonas oryzae pv. oryzae, with effective concentration (EC50) values ranging from 19.44 to 36.25 μg/mL, surpassing the effectiveness of conventional control chemicals such as bismerthiazol and thiodiazole copper.

Materials Science

Synthesis and Chemical Transformations

The synthesis of this compound typically involves cyclization reactions that yield oxadiazole derivatives with various substituents that can enhance their solubility and biological activity. The compound can undergo several chemical transformations:

Reaction TypeReagent(s)Conditions
OxidationPotassium permanganate (KMnO₄)Acidic or basic medium
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous ether
SubstitutionAlkyl halidesPresence of sodium hydroxide (NaOH)

These transformations can lead to the development of new compounds with tailored properties for specific applications in research and industry.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound found that it significantly reduced tumor growth in xenograft models. The study highlighted its potential as a lead compound for developing new cancer therapies targeting EGFR.

Case Study 2: Agricultural Applications

Research on the agricultural applications revealed that formulations containing this compound could be effective in managing nematode populations in crops without harming beneficial organisms in the soil ecosystem. This study emphasized the need for further field trials to assess real-world effectiveness and environmental impact.

Properties

IUPAC Name

[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTGDVLIPISYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.